Cas no 1379680-54-2 ((2-methoxy-4-phenylphenyl)boronic acid)

(2-Methoxy-4-phenylphenyl)boronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Its aromatic structure, featuring a methoxy and phenyl substituent, enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex biaryl scaffolds. It exhibits good stability under standard handling conditions and demonstrates compatibility with a range of functional groups. The boronic acid moiety ensures efficient transmetalation, while the substituted phenyl ring contributes to steric and electronic tuning in target molecules. Proper storage under inert conditions is recommended to maintain purity.
(2-methoxy-4-phenylphenyl)boronic acid structure
1379680-54-2 structure
Product Name:(2-methoxy-4-phenylphenyl)boronic acid
CAS No:1379680-54-2
MF:C13H13BO3
MW:228.051523923874
CID:5083074
PubChem ID:121003985
Update Time:2026-03-01

(2-methoxy-4-phenylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-4-phenylbenzeneboronic acid
    • 3-Methoxy-4-biphenylboronic acid
    • 3-methoxy-biphenyl-4-boronicacid
    • (3-METHOXY-4-BIPHENYLYL)BORONIC ACID
    • (3-methoxy-[1,1'-biphenyl]-4-yl)boronic acid
    • (2-methoxy-4-phenylphenyl)boronic acid
    • Inchi: 1S/C13H13BO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3
    • InChI Key: VCKUNEQCJKVBOW-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(B(O)O)C=CC(=C1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Topological Polar Surface Area: 49.7

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(2-methoxy-4-phenylphenyl)boronic acid Suppliers

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(CAS:1379680-54-2)(2-methoxy-4-phenylphenyl)boronic acid
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:15
Price ($):604
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Additional information on (2-methoxy-4-phenylphenyl)boronic acid

Introduction to (2-methoxy-4-phenylphenyl)boronic Acid (CAS No. 1379680-54-2)

(2-methoxy-4-phenylphenyl)boronic acid), identified by its Chemical Abstracts Service (CAS) number 1379680-54-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This boronic acid derivative, characterized by its methoxy and phenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and materials science.

The structure of (2-methoxy-4-phenylphenyl)boronic acid consists of a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with another phenyl group. This arrangement imparts distinct reactivity, making it particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. The boronic acid moiety is highly reactive towards palladium catalysts, facilitating the formation of carbon-carbon bonds under mild conditions. This reactivity has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.

In recent years, (2-methoxy-4-phenylphenyl)boronic acid has found applications in the development of novel therapeutic agents. Its ability to participate in efficient cross-coupling reactions has made it a key intermediate in the synthesis of small-molecule drugs targeting various diseases. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. The methoxy and phenyl groups provide structural features that can be fine-tuned to enhance binding affinity and selectivity, making this boronic acid derivative a promising candidate for drug discovery efforts.

The pharmaceutical industry has also explored the use of (2-methoxy-4-phenylphenyl)boronic acid in the synthesis of antibodies and antibody-drug conjugates (ADCs). Boron-containing compounds have shown promise as therapeutic agents due to their unique biological activity and potential for targeted therapy. The incorporation of this boronic acid derivative into larger molecular frameworks has enabled the development of novel biologics with enhanced efficacy and reduced side effects. Additionally, its stability under various reaction conditions makes it an attractive choice for industrial-scale synthesis.

Beyond pharmaceutical applications, (2-methoxy-4-phenylphenyl)boronic acid has been investigated for its role in materials science. The compound's ability to form stable complexes with metals has led to its use in the development of catalysts and functional materials. These materials exhibit interesting properties such as luminescence and conductivity, making them suitable for applications in optoelectronics and nanotechnology. The versatility of this compound underscores its importance as a building block in advanced material design.

The synthesis of (2-methoxy-4-phenylphenyl)boronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, ensuring a steady supply for research and industrial applications. Researchers continue to refine synthetic routes to enhance yield and purity, further facilitating its widespread use.

In conclusion, (2-methoxy-4-phenylphenyl)boronic acid (CAS No. 1379680-54-2) is a versatile compound with significant implications in pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research progresses, new applications for this compound are likely to emerge, solidifying its role as a cornerstone in modern chemical innovation.

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(CAS:1379680-54-2)(2-methoxy-4-phenylphenyl)boronic acid
A1214046
Purity:99%
Quantity:1g
Price ($):604
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